molecular formula C24H29N B12757421 N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine CAS No. 2733209-60-2

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

Cat. No.: B12757421
CAS No.: 2733209-60-2
M. Wt: 331.5 g/mol
InChI Key: NIMCSFUFFFUJQM-UHFFFAOYSA-N
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Description

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine is an organic compound with the molecular formula C24H29N. It is a member of the class of compounds known as alkylated diphenylamines. This compound is characterized by the presence of a naphthalene ring substituted with a phenyl group and a 2,4,4-trimethylpentan-2-yl group. It is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

The synthesis of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine typically involves the alkylation of diphenylamine with 2,4,4-trimethylpentan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an organic solvent like toluene or dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient separation techniques may be employed to enhance the production process.

Chemical Reactions Analysis

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the hydrogenation of the aromatic rings.

    Substitution: Electrophilic substitution reactions can occur on the aromatic rings, such as nitration, sulfonation, or halogenation, using reagents like nitric acid, sulfuric acid, or halogens.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration would yield nitro derivatives, while halogenation would produce halogenated compounds.

Scientific Research Applications

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.

    Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential ligand in biochemical assays.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is employed as an antioxidant in lubricants and polymers, enhancing the stability and longevity of these materials.

Mechanism of Action

The mechanism of action of N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, modulating the activity of these targets. For example, as an antioxidant, it can donate electrons to neutralize free radicals, preventing oxidative damage to materials or biological systems.

Comparison with Similar Compounds

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine can be compared with other alkylated diphenylamines, such as:

  • N-phenyl-4-(2,4,4-trimethyl-2-pentanyl)aniline
  • Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine

These compounds share similar structural features but differ in the position and nature of the alkyl substituents. The unique combination of the naphthalene ring and the 2,4,4-trimethylpentan-2-yl group in this compound imparts distinct chemical and physical properties, making it particularly valuable in specific applications.

Biological Activity

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C24H29N
  • Molecular Weight : 331.5 g/mol
  • Structure : The compound features a naphthalene moiety substituted with a phenyl group and a branched alkyl chain (2,4,4-trimethylpentan-2-yl) which may influence its biological activity.

Research indicates that compounds with naphthalene structures often interact with biological targets through various mechanisms, including:

  • Enzyme Inhibition : The bulky naphthalene group can enhance interactions with enzyme active sites.
  • Hydrophobic Interactions : The branched alkyl chain may contribute to hydrophobic interactions, aiding in binding affinity to target proteins.

1. Anti-inflammatory Activity

A study highlighted that derivatives of naphthalene exhibit significant anti-inflammatory properties by inhibiting cyclooxygenase (COX) enzymes. In particular, compounds similar to this compound have shown promising results in inhibiting COX-1 and COX-2:

CompoundIC50 (μM)Remarks
N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide20Strong COX inhibition
N-phenyl derivative11.5 - 35More potent than reference drug quercetin (IC50 = 23 μM)

The presence of the bulky naphthalene group enhances the anti-inflammatory potential by increasing the selectivity for COX enzymes.

Study on Derivatives

In a comparative study of several naphthalene derivatives, compounds with the 2-(2,4,4-trimethylpentan-2-yl) substituent exhibited enhanced biological activity compared to their counterparts without this modification. This was attributed to increased lipophilicity and improved enzyme binding .

Anticancer Potential

Another area of interest is the potential anticancer properties of naphthalene derivatives. Compounds structurally related to this compound have shown cytotoxic effects in various cancer cell lines through apoptosis induction mechanisms .

Properties

CAS No.

2733209-60-2

Molecular Formula

C24H29N

Molecular Weight

331.5 g/mol

IUPAC Name

N-phenyl-2-(2,4,4-trimethylpentan-2-yl)naphthalen-1-amine

InChI

InChI=1S/C24H29N/c1-23(2,3)17-24(4,5)21-16-15-18-11-9-10-14-20(18)22(21)25-19-12-7-6-8-13-19/h6-16,25H,17H2,1-5H3

InChI Key

NIMCSFUFFFUJQM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(C)C1=C(C2=CC=CC=C2C=C1)NC3=CC=CC=C3

Origin of Product

United States

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